molecular formula C19H11ClN4OS B2823529 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one CAS No. 478247-53-9

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one

货号: B2823529
CAS 编号: 478247-53-9
分子量: 378.83
InChI 键: KMFIMNMDBZBVAM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one is a useful research compound. Its molecular formula is C19H11ClN4OS and its molecular weight is 378.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用机制

Target of Action

The primary target of this compound is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, specifically in the transition from the G1 phase to the S phase . Inhibition of CDK2 is an appealing target for cancer treatment as it selectively targets tumor cells .

Mode of Action

The compound interacts with CDK2, inhibiting its activity and thereby disrupting the cell cycle progression . This interaction results in significant alterations in cell cycle progression, leading to the induction of apoptosis within cells . The compound fits well into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle progression pathway. By inhibiting CDK2, the compound prevents the phosphorylation of key components necessary for cell proliferation . This disruption in the cell cycle leads to the induction of apoptosis, or programmed cell death .

Pharmacokinetics

In silico admet studies and drug-likeness studies using a boiled egg chart have shown suitable pharmacokinetic properties . These studies help predict the structure requirement for the observed antitumor activity .

Result of Action

The result of the compound’s action is the significant inhibition of cell growth. Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 with IC 50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC 50 range of (48–90 nM) compared to sorafenib (IC 50: 144, 176 and 19 nM, respectively) .

生物活性

The compound 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one represents a novel scaffold in medicinal chemistry, particularly within the realm of heterocyclic compounds. This compound is part of the pyrazolo-thiazolo-pyrimidine family, which has garnered attention due to its diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and research findings.

Chemical Structure

The structural formula of the compound can be represented as follows:

C18H14ClN5S\text{C}_{18}\text{H}_{14}\text{ClN}_5\text{S}

The presence of the 4-chlorophenyl group and the pyrazolo and thiazolo moieties contribute to its biological profile.

Anticancer Activity

Recent studies have demonstrated that compounds within this class exhibit significant anticancer properties. For instance, a study highlighted that derivatives of phenylpyrazolo[3,4-d]pyrimidine showed potent inhibitory effects against various cancer cell lines, with IC50 values ranging from 0.3 to 24 µM. Specifically, compounds like 5i were noted for their ability to induce apoptosis in MCF-7 breast cancer cells and inhibit cell migration and cycle progression .

CompoundIC50 (µM)Cancer TypeMechanism of Action
5i0.3BreastApoptosis induction
5j7.60LungCell cycle arrest

Anti-inflammatory Activity

Another aspect of interest is the anti-inflammatory potential of this compound. Pyrazolo derivatives have been linked to inhibition of pro-inflammatory cytokines and pathways involved in inflammation. The specific mechanisms often involve modulation of NF-kB signaling pathways and inhibition of COX-2 enzymes .

Antimicrobial Activity

The compound also exhibits antimicrobial properties, with studies indicating effectiveness against both bacterial and fungal strains. The thiazole component is particularly noted for enhancing the antimicrobial activity due to its ability to disrupt cellular membranes .

Case Study 1: Anticancer Efficacy

A focused library of pyrazolo[3,4-d]pyrimidine derivatives was synthesized and tested against various cancer cell lines. The study found that certain substitutions on the phenyl ring significantly enhanced anticancer activity. For example, compounds with electron-withdrawing groups showed improved potency compared to their electron-donating counterparts.

Case Study 2: Inhibition of α-glucosidase

In a comparative study evaluating α-glucosidase inhibitors, several derivatives were tested alongside acarbose as a standard reference. The synthesized compounds exhibited IC50 values between 15.2 ± 0.4 µM and 201.3 ± 4.2 µM, indicating promising potential for managing postprandial hyperglycemia in diabetic patients .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the pyrazole ring significantly affect biological activity. Notably:

  • Substituents at the C-5 position enhance anticancer activity.
  • Halogen substitutions (like chlorine) at the phenyl ring improve selectivity towards specific cancer targets.
  • Hydrophobic interactions play a crucial role in binding affinity towards target proteins.

科学研究应用

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds within the pyrazolo[3,4-d]pyrimidine class. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been reported to induce apoptosis in human cancer cells by triggering mitochondrial pathways and activating caspases, which are crucial for the apoptotic process .

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against a range of pathogens. Its effectiveness against both Gram-positive and Gram-negative bacteria has been documented, making it a candidate for developing new antibacterial agents. The mechanism involves disrupting bacterial cell wall synthesis and function, which is critical for bacterial survival .

Anti-inflammatory Effects

Inflammation is a key factor in many chronic diseases. Research indicates that 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This property suggests potential applications in treating inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease .

Neuroprotective Effects

Emerging evidence points to the neuroprotective properties of this compound. It has been shown to reduce oxidative stress and improve neuronal survival in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound may exert its effects through modulation of neuroinflammatory pathways and enhancement of neurotrophic factors like BDNF (Brain-Derived Neurotrophic Factor) .

Anticancer Research

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited selective cytotoxicity against cancer cell lines while sparing normal cells. The study emphasized the importance of structural modifications to enhance efficacy and selectivity against specific cancer types .

Antimicrobial Activity

In a comparative study assessing various antimicrobial agents, this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli. The results indicated that this compound could serve as a lead structure for developing new antibiotics amid rising antibiotic resistance issues .

Inflammation and Pain Management

Clinical trials have indicated that this compound can effectively reduce inflammation and pain in animal models of arthritis. The findings suggest that it could be developed into a therapeutic agent for managing chronic pain associated with inflammatory conditions .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for preparing 6-(4-chlorophenyl)-1-phenylpyrazolo[3,4-d][1,3]thiazolo[3,2-a]pyrimidin-4(1H)-one?

  • Methodology :

  • Stepwise Cyclization : Begin with 4-chlorophenyl derivatives as starting materials. React with thioacetamide to introduce the thiazole moiety, followed by acylation to incorporate the pyrazolo-pyrimidine core .
  • Solvent Selection : Use polar aprotic solvents like acetonitrile or dichloromethane for improved solubility and reaction efficiency. For example, alkylation steps in acetonitrile yield intermediates with >75% purity after recrystallization .
  • Catalysis : Employ Lewis acids (e.g., AlCl₃) or bases (e.g., K₂CO₃) to accelerate heterocycle formation .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures ensures high-purity final products .

Q. How can spectroscopic techniques (NMR, IR) validate the structural integrity of this compound?

  • Methodology :

  • 1H/13C NMR : Confirm substitution patterns by identifying peaks for aromatic protons (δ 7.2–8.1 ppm for chlorophenyl groups) and pyrimidine NH signals (δ 10–12 ppm). Coupling constants (e.g., J = 2.1 Hz for pyrazole rings) distinguish regioisomers .
  • IR Spectroscopy : Detect key functional groups, such as C=O stretches (~1680 cm⁻¹ for the pyrimidinone ring) and C-S vibrations (~690 cm⁻¹ for the thiazole moiety) .
  • Mass Spectrometry : High-resolution MS (HRMS-ESI) confirms molecular weight (e.g., m/z 435.05 for C₂₂H₁₃ClN₆OS) and fragmentation patterns .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies in reported binding affinities of this compound to kinase targets?

  • Methodology :

  • Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions with ATP-binding pockets of kinases (e.g., JAK2 or EGFR). Compare results with experimental IC₅₀ values to identify false positives from assay interference .
  • MD Simulations : Perform 100-ns molecular dynamics runs in GROMACS to assess stability of ligand-receptor complexes. Analyze RMSD/RMSF plots to validate binding poses .
  • SAR Analysis : Correlate substituent effects (e.g., chloro vs. methyl groups) with activity trends using 3D-QSAR models (e.g., CoMFA) .

Q. What experimental strategies mitigate low yields in multi-step syntheses involving thiazolo-pyrimidinone intermediates?

  • Methodology :

  • Reaction Optimization : Screen solvents (DMF vs. THF) and temperatures (reflux vs. RT) for critical steps like thiazole ring closure. For example, DMF at 80°C improves cyclization yields by 30% compared to THF .
  • In Situ Monitoring : Use TLC or HPLC to track intermediate formation. Quench side reactions (e.g., oxidation) by adding antioxidants like BHT .
  • Protecting Groups : Protect reactive amines with Boc or Fmoc groups during acylation steps to prevent undesired side products .

Q. How do electronic effects of the 4-chlorophenyl substituent influence the compound’s photostability and metabolic degradation?

  • Methodology :

  • Photodegradation Studies : Expose the compound to UV light (λ = 254 nm) in PBS and analyze degradation products via LC-MS. Chlorine’s electron-withdrawing effect stabilizes the aromatic ring, reducing cleavage rates by 40% compared to unsubstituted analogs .
  • Microsomal Assays : Incubate with human liver microsomes (HLM) and NADPH. Use CYP450 inhibitors (e.g., ketoconazole) to identify primary metabolic pathways (e.g., oxidation at the pyrimidinone ring) .

Q. Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

  • Methodology :

  • Solubility Screening : Use shake-flask methods in buffers (pH 1–7.4) and solvents (DMSO, ethanol). LogP calculations (e.g., XLogP3) predict lipophilicity (estimated LogP = 3.2), aligning with poor aqueous solubility (<10 µg/mL) but high DMSO solubility (>50 mg/mL) .
  • Crystallography : Single-crystal X-ray diffraction reveals intermolecular H-bonding in the solid state, explaining discrepancies between theoretical and experimental solubility .

Q. Experimental Design

Q. What in vitro/in vivo models are appropriate for evaluating this compound’s anti-inflammatory potential?

  • Methodology :

  • In Vitro : Test inhibition of COX-2 (ELISA) and NF-κB (luciferase reporter assays) in LPS-stimulated macrophages. IC₅₀ values <1 µM suggest therapeutic potential .
  • In Vivo : Use a carrageenan-induced paw edema model in rats. Administer orally (10–50 mg/kg) and measure edema reduction over 24 hours. Compare to indomethacin as a positive control .

属性

IUPAC Name

12-(4-chlorophenyl)-6-phenyl-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8,11-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H11ClN4OS/c20-13-8-6-12(7-9-13)16-11-26-19-22-17-15(18(25)23(16)19)10-21-24(17)14-4-2-1-3-5-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFIMNMDBZBVAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N4C(=CSC4=N3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H11ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。